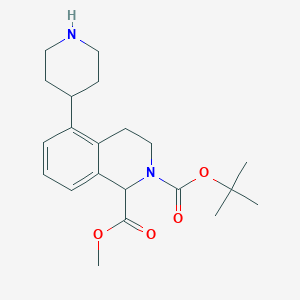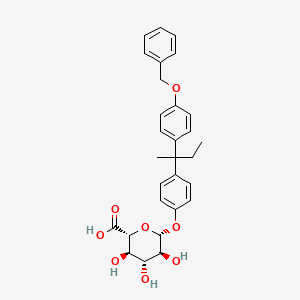
Bisphenol B Monobenzyl Ether-beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisphenol B Monobenzyl Ether-beta-D-glucuronide is a chemical compound with the molecular formula C29H32O8 and a molecular weight of 508.56 . It is a derivative of Bisphenol B, where a benzyl ether group is attached to the beta-D-glucuronide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol B Monobenzyl Ether-beta-D-glucuronide typically involves the reaction of Bisphenol B with benzyl chloride in the presence of a base, followed by glucuronidation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Bisphenol B Monobenzyl Ether-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions typically result in the formation of ethers or esters .
科学研究应用
Bisphenol B Monobenzyl Ether-beta-D-glucuronide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme activity and metabolic pathways.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of polymers and other materials.
作用机制
The mechanism of action of Bisphenol B Monobenzyl Ether-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes.
相似化合物的比较
Similar Compounds
Bisphenol A: Another bisphenol derivative with similar chemical properties but different biological effects.
Bisphenol S: A sulfonated derivative of bisphenol with distinct chemical and biological properties.
Bisphenol F: A bisphenol derivative with a different substitution pattern on the aromatic ring.
Uniqueness
Bisphenol B Monobenzyl Ether-beta-D-glucuronide is unique due to its specific glucuronide moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in certain scientific research applications where other bisphenol derivatives may not be suitable.
属性
分子式 |
C29H32O8 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[4-[2-(4-phenylmethoxyphenyl)butan-2-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H32O8/c1-3-29(2,19-9-13-21(14-10-19)35-17-18-7-5-4-6-8-18)20-11-15-22(16-12-20)36-28-25(32)23(30)24(31)26(37-28)27(33)34/h4-16,23-26,28,30-32H,3,17H2,1-2H3,(H,33,34)/t23-,24-,25+,26-,28+,29?/m1/s1 |
InChI 键 |
YPHUDBKJXXJPLP-ZBTXNHNYSA-N |
手性 SMILES |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O |
规范 SMILES |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




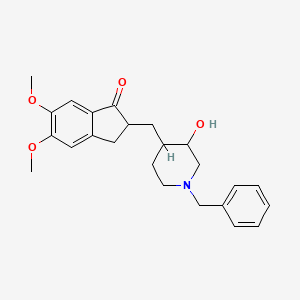
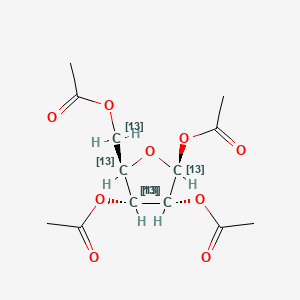
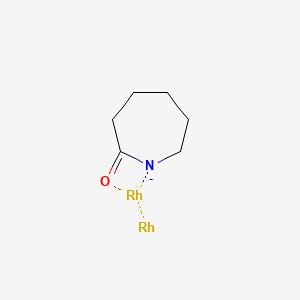
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
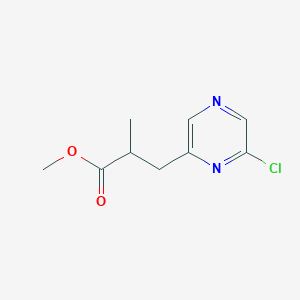

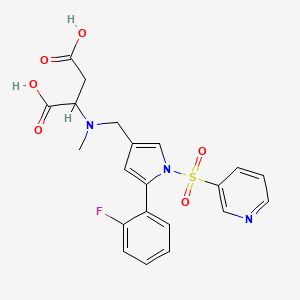

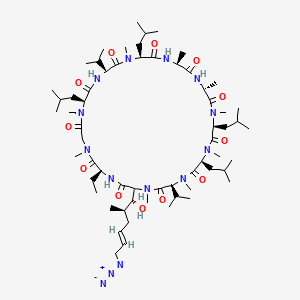

![1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene](/img/structure/B13860640.png)
